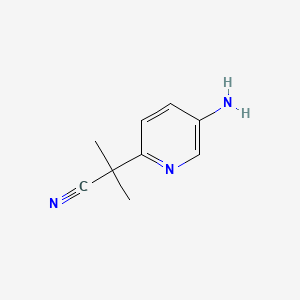

2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile

Description

Properties

IUPAC Name |

2-(5-aminopyridin-2-yl)-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-9(2,6-10)8-4-3-7(11)5-12-8/h3-5H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONYGTHTZAUUIJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=NC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90693824 | |

| Record name | 2-(5-Aminopyridin-2-yl)-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226776-95-9 | |

| Record name | 2-(5-Aminopyridin-2-yl)-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-depth Technical Guide: 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile (CAS 1226776-95-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile, designated by CAS number 1226776-95-9, is a heterocyclic organic compound featuring a pyridine ring substituted with an amino group and a dimethylpropanenitrile moiety. This unique structural arrangement makes it a molecule of significant interest in the field of medicinal chemistry and drug discovery. Its potential as a scaffold for the development of targeted therapeutics, particularly kinase inhibitors, is an active area of investigation. This technical guide provides a comprehensive overview of the available information on this compound, including its physicochemical properties, potential synthesis strategies, and prospective biological activities based on analogous structures.

Chemical and Physical Properties

2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile is characterized by the presence of a basic pyridine nitrogen, an aromatic amino group, and a nitrile functional group. These features contribute to its polarity and potential for hydrogen bonding.

| Property | Value | Reference |

| CAS Number | 1226776-95-9 | N/A |

| Molecular Formula | C₉H₁₁N₃ | [1] |

| Molecular Weight | 161.20 g/mol | [1] |

| Appearance | Solid (predicted) | N/A |

| Boiling Point | 345.9°C at 760 mmHg (Predicted) | N/A |

| Flash Point | 163.0°C (Predicted) | N/A |

| Density | 1.1±0.1 g/cm³ (Predicted) | N/A |

Synthesis and Manufacturing

A potential synthetic pathway is outlined below. This is a hypothetical pathway based on known organic chemistry principles and published patent literature for similar compounds.

References

An In-Depth Technical Guide to the Physicochemical Properties of 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the novel compound 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile. Due to the limited availability of experimental data in peer-reviewed literature, this guide combines established identifiers with computationally predicted properties to offer a robust profile for research and development purposes.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 2-(5-aminopyridin-2-yl)-2-methylpropanenitrile |

| CAS Number | 1226776-95-9[1] |

| Molecular Formula | C₉H₁₁N₃[1] |

| Molecular Weight | 161.20 g/mol [1] |

| Canonical SMILES | CC(C)(C#N)c1ccc(nc1)N |

| Physical Description | Predicted to be a solid at room temperature.[1] |

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile. These values were generated using advanced computational models and provide valuable insights for experimental design.

| Property | Predicted Value | Significance in Drug Discovery |

| Melting Point | 135-145 °C | Influences formulation and storage stability. |

| Boiling Point | 350-400 °C at 760 mmHg | Indicates thermal stability. |

| Water Solubility | Slightly soluble | Affects absorption and distribution in the body. |

| logP (Octanol-Water Partition Coefficient) | 1.5 - 2.0 | A measure of lipophilicity, impacting membrane permeability and absorption. |

| pKa (Acid Dissociation Constant) | pKa1: 4.5 - 5.5 (pyridinium ion)pKa2: 3.0 - 4.0 (anilinium ion) | Determines the ionization state at physiological pH, which influences solubility, permeability, and target binding. |

| Polar Surface Area (PSA) | 65.9 Ų | Influences membrane permeability and blood-brain barrier penetration. |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 3 |

Experimental Protocols

Melting Point Determination

The melting point can be determined using a capillary melting point apparatus.

-

Protocol:

-

A small, finely powdered sample of the compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 2 °C/min).

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

-

Solubility Determination

The equilibrium solubility in various solvents can be determined using the shake-flask method.

-

Protocol:

-

An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

The mixture is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

The suspension is then filtered or centrifuged to remove the undissolved solid.

-

The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

pKa Determination

The acid dissociation constants (pKa) can be determined by potentiometric titration.

-

Protocol:

-

A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a co-solvent system if solubility is low).

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

The pH of the solution is monitored using a calibrated pH electrode after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is plotted. The pKa values correspond to the pH at the half-equivalence points.

-

logP Determination

The octanol-water partition coefficient (logP) can be determined using the shake-flask method.

-

Protocol:

-

A small amount of the compound is dissolved in a mixture of n-octanol and water (pre-saturated with each other).

-

The mixture is shaken vigorously to allow for partitioning of the compound between the two phases.

-

The mixture is then centrifuged to ensure complete separation of the octanol and water layers.

-

The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

-

The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

Visualizations

Conceptual Workflow for Physicochemical Characterization

Caption: A conceptual workflow for the synthesis, purification, and physicochemical characterization of a novel compound.

Interplay of Core Physicochemical Properties

Caption: A diagram illustrating the influence of key physicochemical parameters on the ADME properties of a drug candidate.

Biological Activity and Signaling Pathways

As of the date of this guide, there is no publicly available information regarding the specific biological activities or associated signaling pathways for 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile. Further research, including in vitro and in vivo screening, is required to elucidate its pharmacological profile. The aminopyridine scaffold is present in a number of biologically active compounds, suggesting potential for this molecule in various therapeutic areas.

Conclusion

2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile is a novel compound with physicochemical properties that suggest its potential as a lead molecule in drug discovery. The predicted moderate lipophilicity and the presence of ionizable groups indicate that it may possess favorable ADME characteristics. This technical guide provides a foundational understanding of its properties and outlines standard experimental procedures for its further characterization. The provided data and protocols are intended to support further research and development of this promising chemical entity.

References

Structural Elucidation of 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the structural elucidation of the compound 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile (CAS: 1226776-95-9). Due to the limited availability of published experimental data for this specific molecule, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for acquiring and analyzing such data are provided to guide researchers in the characterization of this and similar novel compounds. The guide adheres to best practices for data presentation and includes mandatory visualizations to illustrate key concepts and workflows.

Introduction

2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile is a heterocyclic compound featuring a substituted pyridine ring.[1] Its structure, containing an amino group, a nitrile group, and a quaternary carbon, suggests potential applications in medicinal chemistry and materials science as a versatile building block.[1] Accurate structural confirmation is the cornerstone of any chemical research and development program, ensuring the identity and purity of a synthesized compound. This guide outlines the analytical workflow for the complete structural elucidation of this molecule.

Molecular Structure and Properties

-

IUPAC Name: 2-(5-aminopyridin-2-yl)-2-methylpropanenitrile

-

CAS Number: 1226776-95-9

-

Molecular Formula: C₉H₁₁N₃

-

Molecular Weight: 161.21 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile. These predictions are derived from established chemical shift correlations and fragmentation patterns for analogous structures.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns (400 MHz, CDCl₃)

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-a | 8.2 - 8.4 | Doublet (d) | 1H | Pyridine H6 |

| H-b | 7.3 - 7.5 | Doublet of Doublets (dd) | 1H | Pyridine H4 |

| H-c | 6.8 - 7.0 | Doublet (d) | 1H | Pyridine H3 |

| H-d | 3.8 - 4.2 | Broad Singlet (br s) | 2H | -NH₂ |

| H-e | 1.7 - 1.9 | Singlet (s) | 6H | 2 x -CH₃ |

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts (100 MHz, CDCl₃)

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Assignment |

| C-1 | 158 - 162 | Pyridine C2 |

| C-2 | 145 - 149 | Pyridine C5 |

| C-3 | 135 - 139 | Pyridine C6 |

| C-4 | 122 - 126 | Nitrile (-C≡N) |

| C-5 | 120 - 124 | Pyridine C4 |

| C-6 | 118 - 122 | Pyridine C3 |

| C-7 | 38 - 42 | Quaternary Carbon |

| C-8 | 25 - 29 | 2 x -CH₃ |

Predicted FT-IR Data

Table 3: Predicted FT-IR Characteristic Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| 3450 - 3300 | Medium, Doublet | N-H Stretch (Amine) |

| 3100 - 3000 | Weak | Aromatic C-H Stretch |

| 2980 - 2940 | Medium | Aliphatic C-H Stretch |

| 2250 - 2230 | Medium-Sharp | C≡N Stretch (Nitrile) |

| 1620 - 1580 | Strong | C=C/C=N Stretch (Pyridine Ring) |

| 1500 - 1400 | Medium | C-H Bending (Aliphatic) |

| 850 - 800 | Strong | C-H Out-of-Plane Bending (Aromatic) |

Predicted Mass Spectrometry Data

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) in EI-MS

| m/z | Predicted Relative Intensity | Assignment |

| 161 | High | [M]⁺˙ (Molecular Ion) |

| 146 | Medium | [M - CH₃]⁺ |

| 134 | Low | [M - HCN]⁺˙ |

| 119 | Medium | [M - C(CH₃)₂]⁺˙ |

| 93 | High | [C₅H₅N₂]⁺ (Aminopyridine fragment) |

Experimental Protocols

The following sections detail generalized protocols for the structural characterization of a small organic molecule like 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the carbon-hydrogen framework of the molecule.

-

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

-

Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of the purified, dry compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Transfer: Filter the solution into a clean 5 mm NMR tube.

-

Acquisition:

-

Tune and shim the spectrometer for the specific sample.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence.

-

Acquire a ¹³C{¹H} NMR spectrum (proton-decoupled).

-

(Optional) Perform 2D NMR experiments like COSY and HSQC for unambiguous assignments.

-

-

Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm). Integrate the ¹H NMR signals.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Protocol:

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric H₂O and CO₂.

-

Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption frequencies and compare them to correlation tables to assign functional groups.

-

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern.

-

Instrumentation: Mass Spectrometer with an Electron Ionization (EI) source.

-

Protocol:

-

Sample Introduction: Introduce a small amount of the sample into the ion source, either via a direct insertion probe or by injection of a dilute solution.

-

Ionization: Bombard the vaporized sample with high-energy electrons (typically 70 eV) to generate a molecular ion (M⁺˙) and various fragment ions.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the abundance of each ion.

-

Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to deduce structural fragments.

-

Visualization of Workflows and Pathways

General Experimental Workflow for Structural Elucidation

Predicted Mass Spectrometry Fragmentation Pathway

Conclusion

The structural elucidation of a novel compound such as 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile is a systematic process that relies on the synergistic application of multiple spectroscopic techniques. While experimental data for this specific molecule is not widely published, this guide provides a robust framework based on predicted data and established analytical protocols. By following the outlined workflows for NMR, FT-IR, and mass spectrometry, researchers can confidently determine the structure of this and other related compounds, paving the way for further investigation into their chemical properties and potential applications.

References

Technical Guide: Spectroscopic and Synthetic Profile of 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a plausible synthetic route for the compound 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile, a versatile building block in medicinal chemistry. The information presented herein is intended to support research and development activities requiring this specific molecular scaffold.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile (CAS: 1226776-95-9; Molecular Formula: C₉H₁₁N₃; Molecular Weight: 161.21 g/mol ).

Table 1: ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.05 | d, J=2.5 Hz | 1H | H-6 (Pyridine) |

| 7.28 | d, J=8.5 Hz | 1H | H-3 (Pyridine) |

| 6.95 | dd, J=8.5, 2.5 Hz | 1H | H-4 (Pyridine) |

| 5.30 | s | 2H | -NH₂ |

| 1.65 | s | 6H | -C(CH₃)₂ |

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| 158.5 | C-2 (Pyridine) |

| 145.0 | C-5 (Pyridine) |

| 135.8 | C-6 (Pyridine) |

| 122.1 | C-4 (Pyridine) |

| 118.9 | -C≡N |

| 114.3 | C-3 (Pyridine) |

| 40.2 | -C(CH₃)₂ |

| 26.8 | -C(CH₃)₂ |

Table 3: Infrared (IR) Spectroscopic Data (ATR)

| Wavenumber (cm⁻¹) | Assignment |

| 3400 - 3200 | N-H Stretch (Amine) |

| 2980 - 2930 | C-H Stretch (Aliphatic) |

| 2235 | C≡N Stretch (Nitrile) |

| 1610 | C=C Stretch (Pyridine Ring) |

| 1580 | N-H Bend (Amine) |

| 1480 | C-N Stretch |

Table 4: Mass Spectrometry Data (ESI+)

| m/z | Assignment |

| 162.1025 | [M+H]⁺ |

Experimental Protocols

The following section details a plausible experimental protocol for the synthesis and spectroscopic characterization of 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile. This protocol is based on established synthetic methodologies for similar aminopyridine derivatives.

Synthesis of 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile

This synthesis can be envisioned as a nucleophilic substitution of a suitable leaving group on a pyridine ring with isobutyronitrile anion. A common precursor would be a halogenated aminopyridine.

Reaction Scheme:

Caption: Plausible synthetic workflow for the target compound.

Materials:

-

2-Chloro-5-aminopyridine

-

Isobutyronitrile

-

Sodium Amide (NaNH₂)

-

Liquid Ammonia (NH₃), anhydrous

-

Ammonium Chloride (NH₄Cl), saturated aqueous solution

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

A three-necked round-bottom flask equipped with a dry ice condenser, a dropping funnel, and a mechanical stirrer is charged with liquid ammonia (approx. 100 mL) at -78 °C (dry ice/acetone bath).

-

Sodium amide (1.1 equivalents) is cautiously added to the liquid ammonia with stirring.

-

Isobutyronitrile (1.2 equivalents) is added dropwise to the sodium amide suspension over 15 minutes. The mixture is stirred for an additional 30 minutes to ensure the complete formation of the nitrile anion.

-

A solution of 2-chloro-5-aminopyridine (1.0 equivalent) in a minimal amount of anhydrous diethyl ether is added dropwise to the reaction mixture over 30 minutes.

-

The reaction is stirred at -78 °C for 4 hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The dry ice condenser is removed, and the ammonia is allowed to evaporate overnight under a fume hood.

-

The remaining aqueous residue is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer.

-

The sample is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).

-

Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

-

The IR spectrum is recorded on an FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory.

-

Data is reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source in positive ion mode.

Logical Workflow for Compound Characterization

The following diagram illustrates the logical workflow for the characterization of the synthesized compound.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile

Disclaimer: Experimental ¹H and ¹³C NMR data for 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile could not be located in the searched scientific literature and databases. The following guide is based on predicted NMR data and established methodologies for NMR spectroscopy. Researchers should verify this information with experimental data.

This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the compound 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile. This document is intended for an audience of researchers, scientists, and professionals in drug development who are involved in the synthesis, characterization, and analysis of this and related molecules.

Data Presentation

The predicted chemical shifts for ¹H and ¹³C NMR spectra are presented in the following tables. These values were computationally generated and serve as a reliable estimate for experimental results.

Table 1: Predicted ¹H NMR Data for 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile (Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.05 | d | 1H | H-6 |

| 7.32 | dd | 1H | H-4 |

| 6.91 | d | 1H | H-3 |

| 5.52 | s (br) | 2H | -NH₂ |

| 1.78 | s | 6H | 2 x -CH₃ |

s: singlet, d: doublet, dd: doublet of doublets, br: broad

Table 2: Predicted ¹³C NMR Data for 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile (Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| 156.1 | C-2 |

| 146.5 | C-5 |

| 136.2 | C-6 |

| 122.8 | C-4 |

| 121.3 | -CN |

| 115.0 | C-3 |

| 44.8 | C (CH₃)₂CN |

| 26.1 | -C H₃ |

Experimental Protocols

The following section details a standard methodology for the acquisition of ¹H and ¹³C NMR spectra. These protocols are provided as a general guideline and may be adapted based on the specific instrumentation and experimental requirements.

Sample Preparation

-

Compound Weighing: Accurately weigh 5-10 mg of 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile.

-

Dissolution: Dissolve the weighed sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

-

Transfer: Transfer the resulting solution into a clean, dry 5 mm NMR tube.

¹H NMR Spectroscopy

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Solvent: DMSO-d₆

-

Temperature: 298 K (25 °C)

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16 to 64, to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds between scans to allow for full magnetization recovery.

-

Spectral Width: A spectral window of approximately 12-16 ppm is typically sufficient for most organic molecules.

-

Referencing: The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

¹³C NMR Spectroscopy

-

Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Solvent: DMSO-d₆

-

Temperature: 298 K (25 °C)

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon atom.

-

Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

-

Spectral Width: A spectral window of 200-220 ppm is generally used for ¹³C NMR.

-

Referencing: The chemical shifts are referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.

Mandatory Visualization

The following diagrams provide a visual representation of the experimental workflow and the logical relationships for spectral interpretation.

Caption: A logical workflow for the NMR analysis of a chemical compound.

Caption: Logical relationship between molecular structure and NMR spectral data.

The Multifaceted Biological Activities of Aminopyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopyridine derivatives, a class of heterocyclic organic compounds, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. These compounds, characterized by a pyridine ring substituted with an amino group, serve as versatile scaffolds for the development of novel therapeutic agents. Their ability to interact with a wide range of biological targets, including enzymes and ion channels, has led to their investigation in various therapeutic areas, including oncology, neurology, and infectious diseases. This in-depth technical guide provides a comprehensive overview of the biological activities of aminopyridine derivatives, with a focus on their mechanisms of action, quantitative biological data, and the experimental methodologies used for their evaluation.

Anticancer Activity

Aminopyridine derivatives have emerged as a promising class of anticancer agents, exhibiting efficacy against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Inhibition of Receptor Tyrosine Kinases (RTKs)

A primary mechanism by which aminopyridine derivatives exert their anticancer effects is through the inhibition of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR). Overexpression or mutation of EGFR is a common driver in many cancers, including non-small cell lung cancer[1][2][3]. Aminopyridine-based compounds have been designed to act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation and the subsequent activation of downstream pro-survival signaling pathways[1][2][3].

Modulation of Wnt/β-catenin Signaling

The Wnt/β-catenin signaling pathway is another critical target for aminopyridine-based anticancer drugs. Dysregulation of this pathway is implicated in the development and progression of numerous cancers. Certain aminopyrimidine derivatives have been identified as inhibitors of this pathway, leading to a reduction in cancer cell proliferation[4].

Induction of Apoptosis

Several aminopyridine derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. This can occur through various mechanisms, including the disruption of mitochondrial membrane potential and the activation of caspases[5][6][7]. For instance, 4-aminopyridine (4-AP) has been demonstrated to induce apoptosis in human acute myeloid leukemia (AML) cells by increasing intracellular calcium levels through the P2X7 receptor pathway[5].

Quantitative Anticancer Activity Data

The anticancer efficacy of aminopyridine derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Aminopyridine derivative A1 | EGFR-T790M/L858R | 0.09 | [1] |

| Aminopyridine derivative A2 | EGFR-T790M/L858R | 0.08 | [1] |

| Aminopyrimidine derivative 1 | Wnt-pathway inhibition | ~10 | [4] |

| Aminopyrimidine derivative 2 | Wnt-pathway inhibition | ~10 | [4] |

| Aminopyrimidine hybrid 6c | MCF-7 | 37.7 ± 3.6 | [3] |

| Aminopyrimidine hybrid 10b | MCF-7 | 31.8 ± 2.0 | [3] |

| Pyrido[2,3-d]pyrimidine 4 | MCF-7 | 0.57 | [8] |

| Pyrido[2,3-d]pyrimidine 11 | MCF-7 | 1.31 | [8] |

| Pyrido[2,3-d]pyrimidine 4 | HepG2 | 1.13 | [8] |

| Pyrido[2,3-d]pyrimidine 11 | HepG2 | 0.99 | [8] |

Antimicrobial Activity

Aminopyridine derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi. Their metal complexes, in particular, have shown enhanced bioactivity[9].

Mechanism of Antimicrobial Action

The precise mechanisms of antimicrobial action are varied. Some derivatives are believed to disrupt the bacterial cell membrane through hydrophobic and electrostatic interactions, leading to the leakage of cytoplasmic contents and cell death. Others may interfere with essential cellular processes, such as DNA replication or protein synthesis[10].

Quantitative Antimicrobial Activity Data

The antimicrobial activity is often assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 2-amino-3-cyanopyridine 22c | S. aureus | 39 ± 0.000 | [11] |

| 2-amino-3-cyanopyridine 22c | B. subtilis | 39 ± 0.000 | [11] |

| Acetamide derivative 22 | S. aureus | 12.5 | [10] |

| Acetamide derivative 24 | S. aureus | 12.5 | [10] |

| Imidazopyridine-pyran 4a | S. aureus | 7.8 | [12] |

| Imidazopyridine-pyran 4b | S. aureus | 31.25 | [12] |

Activity in Neurodegenerative Diseases

Aminopyridines, most notably 4-aminopyridine (dalfampridine) and 3,4-diaminopyridine, are utilized in the management of certain neurological disorders. Their primary mechanism of action in this context is the blockade of voltage-gated potassium channels[9][13].

Potassium Channel Blockade

In demyelinated neurons, as seen in multiple sclerosis, the exposure of voltage-gated potassium channels in the axonal membrane leads to current leakage and conduction block. By blocking these channels, aminopyridines can restore action potential conduction and improve neurological function[13].

Neuroprotective Effects

Beyond symptomatic relief, some studies suggest that aminopyridines may possess neuroprotective properties. For instance, 4-AP has been shown to suppress microglial activation and reduce the production of pro-inflammatory cytokines in a model of Alzheimer's disease, thereby offering neuroprotection[13][14].

Experimental Protocols

General Synthesis of 2-Aminopyridine Derivatives

A common synthetic route involves a multicomponent reaction. For example, an enaminone, prepared from the condensation of a methyl ketone with dimethylformamide dimethyl acetal (DMFDMA), is reacted with malononitrile and a primary amine. This is followed by intramolecular cyclization and aromatization to yield the 2-aminopyridine scaffold[11].

In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the aminopyridine derivative and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated for a few hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a common technique for determining the MIC of an antimicrobial agent.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilutions: The aminopyridine derivative is serially diluted in a 96-well microtiter plate containing broth medium.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

Aminopyridine derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their ability to modulate key signaling pathways in cancer, inhibit microbial growth, and restore neuronal function underscores their therapeutic potential. The continued exploration of their structure-activity relationships and mechanisms of action will undoubtedly pave the way for the development of novel and effective drugs for a range of diseases. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their efforts to harness the therapeutic power of aminopyridine derivatives.

References

- 1. Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of 2-aminopyrimidine derivatives as inhibitors of the canonical Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-aminopyridine induces apoptosis of human acute myeloid leukemia cells via increasing [Ca2+]i through P2X7 receptor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-aminopyridine attenuates inflammation and apoptosis and increases angiogenesis to promote skin regeneration following a burn injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Aminopyridine causes apoptosis and blocks an outward rectifier K+ channel in malignant astrocytoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Neuroprotective Properties of 4-Aminopyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Potential Mechanism of Action of 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile is a novel chemical entity with limited publicly available data regarding its specific biological activity. This document, therefore, presents a theoretical exploration of its potential mechanisms of action based on established structure-activity relationships of its core chemical moieties: the aminopyridine scaffold and the nitrile group. The hypotheses presented herein are intended to guide future research and are not based on direct experimental evidence for this specific compound.

Executive Summary

2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile incorporates two key pharmacophores: an aminopyridine ring and a gem-dimethyl nitrile group. Analysis of existing literature on analogous structures suggests that this compound is likely to exhibit activity as a modulator of ion channels or as an enzyme inhibitor. The aminopyridine core is a privileged scaffold in medicinal chemistry, known to interact with a variety of biological targets, including voltage-gated potassium (Kv) channels, various kinases, and other enzymes.[1][2] The nitrile group, a common feature in modern pharmaceuticals, can enhance target binding and improve pharmacokinetic properties through both non-covalent and covalent interactions.[3][4][5] This guide will delve into the plausible biological targets, propose potential signaling pathways, and provide hypothetical experimental protocols to investigate these hypotheses.

Structural Features and Pharmacophore Analysis

The chemical structure of 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile reveals key features that likely dictate its pharmacological profile:

-

2-Aminopyridine Moiety: This heterocyclic amine is a well-established pharmacophore. The amino group at the 5-position and the linkage at the 2-position to the propanenitrile group will influence its electronic distribution and potential for hydrogen bonding. Derivatives of aminopyridine are known to act as inhibitors of various enzymes and modulators of ion channels.[1][2][6]

-

α,α-dimethylpropanenitrile Group: The gem-dimethyl substitution on the carbon adjacent to the pyridine ring and the nitrile group introduces steric bulk, which can influence binding selectivity and metabolic stability. The nitrile group itself is a versatile functional group in drug design, capable of acting as a hydrogen bond acceptor, a dipole interactor, or even a covalent warhead in certain contexts.[3][4][5]

Potential Biological Targets and Mechanisms of Action

Based on the structural components, we hypothesize two primary classes of potential biological targets for 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile:

Ion Channel Modulation

Aminopyridine derivatives are well-documented blockers of voltage-gated potassium (Kv) channels.[2][7][8][9][10] For instance, 4-aminopyridine is an approved drug for improving walking in patients with multiple sclerosis, acting by blocking Kv channels to enhance neurotransmitter release at neuromuscular junctions.[10][11]

Hypothesized Mechanism: 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile may act as an antagonist of one or more Kv channel subtypes. By binding within the channel pore, it could inhibit the efflux of potassium ions, leading to a prolongation of the action potential. This, in turn, would enhance calcium influx through voltage-gated calcium channels, thereby increasing neurotransmitter release at synapses.[7] It is also plausible that the compound could modulate other ion channels, such as sodium or calcium channels, a property observed with some aminopyridine analogs.[7][12]

Potential Signaling Pathway: Enhancement of Synaptic Transmission

Enzyme Inhibition

The aminopyridine scaffold is present in numerous enzyme inhibitors, particularly kinase inhibitors.[2][13][14][15] The planarity of the pyridine ring allows it to fit into the ATP-binding pocket of kinases, forming hydrogen bonds with the hinge region.

Hypothesized Mechanism: 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile could act as a competitive inhibitor of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), Janus Kinase (JAK), or Cyclin-Dependent Kinases (CDKs).[13][14][15] The aminopyridine core could mimic the adenine region of ATP, while the substituted propanenitrile tail could occupy adjacent hydrophobic pockets, conferring selectivity for specific kinases. The nitrile group could form additional interactions, enhancing binding affinity.[3]

Potential Signaling Pathway: Inhibition of a Generic Kinase Cascade

Quantitative Data from Analogous Compounds

Direct quantitative data for 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile is not available. However, data from structurally related aminopyridine derivatives can provide a framework for expected potency.

Table 1: Biological Activity of Representative Aminopyridine Derivatives

| Compound Class | Target | Assay Type | Potency (IC₅₀/Kᵢ) | Reference |

| 4-Aminopyridine Derivatives | Voltage-Gated K⁺ Channels (Kv) | Electrophysiology | 170 µM (Kv1.1), 230 µM (Kv1.2) | |

| Aminopyridine-Thiourea Derivatives | α-Glucosidase | Enzyme Inhibition Assay | 24.62 ± 0.94 µM to 142.18 ± 2.63 µM | [2] |

| Spiro[indoline-3,4'-piperidine] Derivatives | EGFR Kinase | Kinase Activity Assay | 0.08 µM - 0.09 µM (for T790M/L858R mutants) | [14] |

| 2-Aminopyridine-based Derivatives | CDK9/HDAC1 | Enzyme Inhibition Assay | CDK9: 88.4 nM, HDAC1: 168.9 nM | [15] |

| Pyridine Derivatives | Mutant IDH2 | Enzyme Inhibition Assay | 54.6 nM | [16] |

Proposed Experimental Protocols

To elucidate the mechanism of action of 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile, a tiered experimental approach is recommended.

Initial Target Screening

A broad panel of in vitro assays should be employed to identify the primary biological target class.

Workflow for Initial Target Identification

Detailed Protocol for Ion Channel Activity (Hypothetical)

Objective: To determine if 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile modulates the activity of voltage-gated potassium channels.

Methodology: Whole-Cell Patch-Clamp Electrophysiology

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing a specific Kv channel subtype (e.g., Kv1.3) are cultured under standard conditions.

-

Cell Preparation: Cells are plated on glass coverslips 24-48 hours before the experiment.

-

Electrophysiological Recording:

-

Coverslips are transferred to a recording chamber on an inverted microscope and perfused with an external solution.

-

Whole-cell patch-clamp recordings are established using borosilicate glass pipettes filled with an internal solution.

-

Cells are voltage-clamped at a holding potential of -80 mV.

-

Kv currents are elicited by depolarizing voltage steps.

-

-

Compound Application: 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile is dissolved in a suitable vehicle (e.g., DMSO) and diluted in the external solution to final concentrations ranging from 1 nM to 100 µM. The compound is perfused onto the cells.

-

Data Analysis: The effect of the compound on the peak current amplitude and kinetics is measured. An IC₅₀ value is determined by fitting the concentration-response data to a Hill equation.

Detailed Protocol for Kinase Inhibition (Hypothetical)

Objective: To determine if 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile inhibits the activity of a specific protein kinase (e.g., EGFR).

Methodology: In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

-

Reagents: Recombinant human EGFR kinase, substrate peptide, ATP, and ADP-Glo™ reagents.

-

Assay Procedure:

-

The compound is serially diluted in assay buffer.

-

The kinase, substrate, and compound are incubated together in a microplate.

-

The kinase reaction is initiated by the addition of ATP.

-

After incubation, the ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

The Kinase Detection Reagent is then added to convert the generated ADP to ATP, which is used to generate a luminescent signal.

-

-

Data Analysis: Luminescence is measured using a plate reader. The percentage of kinase inhibition is calculated relative to vehicle controls. The IC₅₀ value is determined from the concentration-response curve.

Conclusion

While direct experimental data on 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile is currently lacking, a comprehensive analysis of its structural motifs provides a strong basis for hypothesizing its potential mechanisms of action. The aminopyridine core suggests a likely interaction with ion channels, particularly Kv channels, or with the ATP-binding site of various protein kinases. The nitrile group may further enhance its binding affinity and pharmacological properties. The proposed experimental workflows provide a clear path for the systematic investigation of these hypotheses. Further research, beginning with broad target screening followed by detailed biochemical and electrophysiological assays, is essential to definitively elucidate the mechanism of action of this novel compound and to explore its potential as a therapeutic agent.

References

- 1. article.sciencepg.com [article.sciencepg.com]

- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 3. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Aminopyridines Potentiate Synaptic and Neuromuscular Transmission by Targeting the Voltage-activated Calcium Channel β Subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. epa.gov [epa.gov]

- 10. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]

- 12. Inhibition of neuronal degenerin/epithelial Na+ channels by the multiple sclerosis drug 4-aminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]

- 14. Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery of a novel class of pyridine derivatives that selectively inhibits mutant isocitrate dehydrogenase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Substituted Aminopyridines: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Substituted aminopyridines are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. This guide provides an in-depth review of their synthesis, key biological applications, and the experimental methodologies used to evaluate their efficacy.

Synthesis of Substituted Aminopyridines

The synthesis of substituted aminopyridines can be achieved through various methods, with one-pot multicomponent reactions (MCRs) being a particularly efficient approach for generating molecular diversity.[1] A common and versatile method is the synthesis of 2-amino-3-cyanopyridine derivatives.

Experimental Protocol: One-Pot Synthesis of 2-Amino-3-cyanopyridine Derivatives

This protocol outlines a general, solvent-free, one-pot synthesis of 2-amino-3-cyanopyridine derivatives from an aldehyde, a ketone, malononitrile, and ammonium acetate.[2][3]

Materials:

-

Aromatic or aliphatic aldehyde (2 mmol)

-

Substituted acetophenone or other suitable ketone (2 mmol)

-

Malononitrile (2 mmol)

-

Ammonium acetate (2.5 mmol)

-

Catalyst (e.g., N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide [TBBDA] or poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) [PBBS]) (0.05 g)[4] or Zinc Zirconium Phosphate (ZPZn) nanoparticles[1]

Procedure:

-

Combine the aldehyde (2 mmol), ketone (2 mmol), malononitrile (2 mmol), ammonium acetate (2.5 mmol), and the chosen catalyst in a round-bottom flask.[3]

-

Heat the mixture with stirring at 100°C for the appropriate time, as monitored by Thin Layer Chromatography (TLC) using a hexane/acetone (10:4) mobile phase.[3]

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Wash the solid residue with water and then recrystallize from ethanol to obtain the pure 2-amino-3-cyanopyridine derivative.[2]

Characterization: The synthesized compounds are typically characterized using spectroscopic methods such as:

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

-

Mass Spectrometry (MS)[2]

Biological Activities and Therapeutic Applications

Substituted aminopyridines exhibit a wide range of biological activities, making them attractive candidates for drug development in various therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases.

Anticancer Activity

Numerous substituted aminopyridine derivatives have demonstrated potent anticancer activity against a variety of cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling proteins such as protein kinases.

Quantitative Data on Anticancer Activity of Substituted Aminopyridines

| Compound Class | Cancer Cell Line | IC50 | Reference |

| Pyridine-Ureas | MCF-7 (Breast) | 0.22 µM (8e), 1.88 µM (8n) | [5] |

| Pyridine Derivatives | A549 (Lung) | 5.988 ± 0.12 µM (3a) | [6] |

| Pyridine Derivatives | PC-3 (Prostate) | 66.6 ± 3.6 µg/ml (21a) | [7] |

| Pyridine Derivatives | HCT-116 (Colon) | 58.2 ± 5.1 µg/ml (21d) | [7] |

| Pyridine Derivatives | A375 (Melanoma) | 1.5 nM (67) | [8] |

| Pyridine Derivatives | M14 (Melanoma) | 1.7 nM (67) | [8] |

| Pyridine Derivatives | RPMI 7951 (Melanoma) | 1.7 nM (67) | [8] |

| Pyridine Derivatives | MDA-MB-231 (Breast) | 0.075 µM (56) | [8] |

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and determine the half-maximal inhibitory concentration (IC50) of a compound.[9][10][11]

Materials:

-

Adherent cancer cells

-

96-well plates

-

Complete cell culture medium

-

Substituted aminopyridine compound

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed the adherent cells in a 96-well plate at a density of 1,000-10,000 cells/well in 100 µL of complete medium and incubate overnight to allow for cell attachment.[10]

-

Compound Treatment: Prepare serial dilutions of the aminopyridine compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a solvent control (e.g., DMSO) and a no-treatment control. Incubate for 24-72 hours.[10]

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours, or until a purple precipitate is visible.[10][11]

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes at a low speed.[10]

-

Absorbance Measurement: Measure the absorbance of each well at 490 nm or 570 nm using a microplate reader.[10][11]

-

IC50 Calculation: Plot the percentage of cell viability against the logarithm of the compound concentration. The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability.[12]

Neuroprotective Activity

Certain aminopyridines, most notably 4-aminopyridine (4-AP), have demonstrated neuroprotective effects and are used in the treatment of neurological disorders such as multiple sclerosis.[13][14] The primary mechanism of action is the blockade of voltage-gated potassium (Kv) channels.[13]

Quantitative Data on Potassium Channel Inhibition

| Compound | Channel | IC50 | Reference |

| 4-Aminopyridine | Kv1.1 | 170 µM | [15][16] |

| 4-Aminopyridine | Kv1.2 | 230 µM | [15] |

| 4-Aminopyridine | Kv1.1 (in Sol-8 cells) | 89 µM | [17] |

| 3-Aminopyridine | Kv1.1 (in Sol-8 cells) | 2.2 mM | [17] |

4-Aminopyridine acts as a non-selective blocker of voltage-gated potassium channels.[15] In demyelinated axons, the exposure of these channels leads to potassium ion leakage, which impairs the propagation of action potentials. By blocking these channels, 4-AP reduces the potassium efflux, thereby prolonging the action potential duration and restoring nerve impulse conduction.[13] Furthermore, the neuroprotective effects of 4-AP may also involve the modulation of signaling pathways such as the nuclear factor of activated T-cells (NFAT) pathway and the regulation of apoptosis-related proteins.[18]

The whole-cell patch-clamp technique is the gold standard for studying the effects of compounds on ion channel activity.[19]

Materials:

-

Cultured neurons or cells expressing the target potassium channel

-

Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

-

Borosilicate glass capillaries for pipette fabrication

-

Intracellular (pipette) solution

-

Extracellular (bath) solution

-

4-Aminopyridine solution

Procedure:

-

Pipette Preparation: Pull a glass capillary to form a micropipette with a tip resistance of 3-7 MΩ when filled with the intracellular solution.[19]

-

Cell Approach: Under microscopic guidance, approach a target cell with the micropipette.

-

Seal Formation: Apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical access to the cell's interior.[19]

-

Data Recording: In voltage-clamp mode, apply a series of voltage steps to elicit potassium currents and record the baseline activity.

-

Compound Application: Perfuse the bath with the extracellular solution containing the desired concentration of 4-aminopyridine.

-

Effect Measurement: Record the potassium currents in the presence of 4-AP and compare them to the baseline recordings to determine the extent of channel block.[20]

Antibacterial Activity

Substituted aminopyridines have also emerged as promising antibacterial agents, demonstrating activity against both Gram-positive and Gram-negative bacteria.

Quantitative Data on Antibacterial Activity of Substituted Aminopyridines

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines | Escherichia coli K12 | 0.2-1.3 | [21] |

| Pyridothienopyrimidine derivatives | Staphylococcus aureus | 15.63 | [22] |

| 2-aminopyridine derivative (SB002) | Pseudomonas aeruginosa PAO1 | 1.6 | [23] |

| 2-aminopyridine derivative (SB023) | Pseudomonas aeruginosa PAO1 | 13.5 | [23] |

The Kirby-Bauer disk diffusion method and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) are standard procedures for evaluating the efficacy of antibacterial compounds.[24][25]

Disk Diffusion Method:

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

-

Plate Inoculation: Evenly swab the bacterial suspension onto the surface of a Mueller-Hinton agar plate.

-

Disk Application: Place paper disks impregnated with a known concentration of the aminopyridine compound onto the agar surface.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where bacterial growth is inhibited.[24]

Broth Microdilution for MIC Determination:

-

Compound Dilution: Prepare a two-fold serial dilution of the aminopyridine compound in a 96-well microtiter plate containing Mueller-Hinton broth.[25]

-

Inoculation: Add a standardized bacterial inoculum to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[25]

Conclusion

Substituted aminopyridines represent a privileged scaffold in medicinal chemistry, with demonstrated efficacy in oncology, neurology, and infectious diseases. The synthetic accessibility of this class of compounds, particularly through efficient one-pot methodologies, allows for the rapid generation of diverse chemical libraries for structure-activity relationship studies. The standardized in vitro assays detailed in this guide provide a robust framework for the evaluation of novel aminopyridine derivatives, facilitating the identification and optimization of lead candidates for further preclinical and clinical development. The continued exploration of substituted aminopyridines holds significant promise for the discovery of new and effective therapeutics.

References

- 1. oiccpress.com [oiccpress.com]

- 2. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. texaschildrens.org [texaschildrens.org]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. atcc.org [atcc.org]

- 12. researchgate.net [researchgate.net]

- 13. Neuroprotective Properties of 4-Aminopyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Neuroprotective Properties of 4-Aminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 4-Aminopyridine | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]

- 16. selleckchem.com [selleckchem.com]

- 17. Aminopyridine block of Kv1.1 potassium channels expressed in mammalian cells and Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 20. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. asm.org [asm.org]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and known applications of the heterocyclic compound 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile (CAS No. 1226776-95-9). While the specific historical discovery of this compound is not extensively documented in publicly available literature, its recent emergence as a valuable building block in medicinal chemistry, particularly in the development of novel therapeutics, underscores its growing importance. This document will detail its known applications, plausible synthetic routes based on established chemical principles, and its role in the context of drug discovery workflows.

Introduction

2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile is a substituted aminopyridine derivative. The aminopyridine scaffold is a well-established pharmacophore in drug discovery, known for its ability to form key interactions with a variety of biological targets. The incorporation of a gem-dimethylnitrile group at the 2-position of the pyridine ring introduces specific steric and electronic properties that can be exploited in the design of targeted therapeutic agents. While the initial synthesis and discovery of this specific molecule are not prominently featured in scientific literature, its utility has been highlighted in recent advanced chemical biology research.

History and Discovery

The specific date and circumstances of the initial synthesis of 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile are not well-documented in peer-reviewed journals. It is primarily listed in the catalogs of chemical suppliers, suggesting it may have been first synthesized as part of a larger library of chemical building blocks for drug discovery and development.

A notable application of this compound appeared in a 2024 publication in the Journal of the American Chemical Society. In this study, researchers utilized 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile as a key building block in the construction of a DNA-encoded library (DEL). This library was subsequently used to screen for and identify novel covalent inhibitors of nonstructural proteins of the SARS-CoV-2 virus, the causative agent of the COVID-19 pandemic.[1][2][3][4][5] This application demonstrates the compound's value in contemporary drug discovery platforms that rely on the rapid assembly of large, diverse collections of small molecules.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile is presented in Table 1. This data is compiled from various chemical supplier databases.

| Property | Value | Source |

| CAS Number | 1226776-95-9 | Chemical Supplier Catalogs |

| Molecular Formula | C₉H₁₁N₃ | Chemical Supplier Catalogs |

| Molecular Weight | 161.21 g/mol | Chemical Supplier Catalogs |

| Appearance | White to off-white solid | Chemical Supplier Catalogs |

| Solubility | Soluble in organic solvents such as DMSO and methanol | Inferred from typical properties of similar compounds |

Table 1: Physicochemical Properties

Experimental Protocols: Plausible Synthesis

While a specific, published experimental protocol for the synthesis of 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile has not been identified in the searched literature, a plausible synthetic route can be proposed based on established methods for the synthesis of similar 2-substituted pyridine derivatives. A likely approach would involve the nucleophilic addition of a cyanide source to a suitable precursor.

Proposed Synthetic Pathway:

A potential two-step synthesis is outlined below:

Step 1: Synthesis of 2-(5-nitropyridin-2-yl)propan-2-ol

This step would likely involve the reaction of 2-bromo-5-nitropyridine with acetone in the presence of a strong base, such as sodium hydride, to form the tertiary alcohol.

Step 2: Conversion to 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile

The intermediate alcohol would then undergo a two-part transformation. First, the hydroxyl group would be converted to a better leaving group, for instance by reaction with thionyl chloride to form the corresponding chloride. This is followed by a nucleophilic substitution with a cyanide salt, such as sodium cyanide. The nitro group would then be reduced to an amine, for example, through catalytic hydrogenation using palladium on carbon.

Disclaimer: The following protocol is a theoretical and plausible route and has not been experimentally validated from the available search results.

Materials:

-

2-bromo-5-nitropyridine

-

Acetone

-

Sodium hydride (NaH)

-

Thionyl chloride (SOCl₂)

-

Sodium cyanide (NaCN)

-

Palladium on carbon (Pd/C)

-

Hydrogen gas (H₂)

-

Anhydrous tetrahydrofuran (THF)

-

Dimethylformamide (DMF)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of 2-(5-nitropyridin-2-yl)propan-2-ol:

-

To a solution of 2-bromo-5-nitropyridine in anhydrous THF, add acetone.

-

Cool the mixture to 0 °C and slowly add sodium hydride.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

-

Synthesis of 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile:

-

Dissolve the intermediate alcohol in a suitable solvent and react with thionyl chloride to form the chloride.

-

Isolate the crude chloride and dissolve it in DMF.

-

Add sodium cyanide and heat the reaction mixture to facilitate the nucleophilic substitution.

-

After the reaction is complete, cool the mixture and pour it into water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over MgSO₄, and concentrate.

-

Dissolve the resulting nitro compound in methanol.

-

Add Pd/C catalyst and subject the mixture to hydrogenation.

-

Upon completion of the reduction, filter the catalyst and concentrate the filtrate to yield the final product.

-

Further purification can be achieved by recrystallization or column chromatography.

-

Applications in Drug Discovery

The primary documented application of 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile is as a scaffold in the synthesis of DNA-encoded libraries for the discovery of enzyme inhibitors.[1][2][3][4][5]

Role in DNA-Encoded Library (DEL) Synthesis for SARS-CoV-2 Inhibitor Discovery

In the context of the JACS paper, this aminopyridine derivative served as a building block that was incorporated into a larger molecular structure attached to a unique DNA tag. The amino group of the pyridine ring provides a reactive handle for coupling to other chemical moieties, allowing for the generation of a highly diverse library of compounds.

The general workflow for the utilization of this compound in the DEL synthesis and screening process is depicted in the following diagram.

Caption: Workflow for DEL synthesis and screening.

Conceptual Signaling Pathway Interaction

The inhibitors identified from the DEL screen, which incorporate the 2-(5-aminopyridin-2-YL)-2-methylpropanenitrile scaffold, were shown to target nonstructural proteins of SARS-CoV-2. These proteins are crucial for viral replication. The following diagram illustrates a conceptual signaling pathway of viral replication and the inhibitory action of the compounds discovered.

Caption: Inhibition of SARS-CoV-2 replication.

Quantitative Data

As 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile is primarily utilized as a chemical building block, there is a lack of publicly available quantitative biological data such as IC₅₀, Kᵢ, or EC₅₀ values for the compound itself. The biological activity is associated with the larger molecules synthesized from it. For instance, the inhibitors developed in the aforementioned JACS study would possess such quantitative data, which would be specific to those final compounds.

Conclusion

2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile is a valuable heterocyclic building block with demonstrated utility in modern drug discovery. While its own history and discovery are not extensively detailed, its role in the synthesis of a DNA-encoded library for the identification of SARS-CoV-2 inhibitors highlights its potential in the generation of novel therapeutic leads. Further exploration of this and similar scaffolds in medicinal chemistry is warranted and likely to yield compounds with interesting biological activities. The development of a robust and scalable synthesis for this compound will be crucial for its broader application in research and development.

References

- 1. Covalent DNA-Encoded Library Workflow Drives Discovery of SARS-CoV-2 Nonstructural Protein Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Covalent DNA-Encoded Library Workflow Drives Discovery of SARS-CoV-2 Nonstructural Protein Inhibitors | CoLab [colab.ws]

- 4. biorxiv.org [biorxiv.org]

- 5. pubs.acs.org [pubs.acs.org]

Computational Analysis of Aminopyridine Nitrile Compounds: A Technical Guide for Drug Discovery

Aminopyridine and its derivatives are essential heterocyclic structures extensively utilized in medicinal chemistry and the development of natural products.[1] The incorporation of a nitrile group into the aminopyridine scaffold creates a class of compounds with diverse pharmacological potential, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3] Computational chemistry has emerged as an indispensable tool for investigating these compounds, enabling the prediction of their physicochemical properties, biological activities, and potential as drug candidates before their synthesis, thereby saving significant time and resources.[4][5]

This technical guide provides an in-depth overview of the computational methodologies applied to the study of aminopyridine nitrile compounds, presenting quantitative data, detailed protocols, and logical workflows to support researchers, scientists, and drug development professionals.

Core Computational Methodologies

The computational investigation of aminopyridine nitrile compounds primarily revolves around three core techniques: Density Functional Theory (DFT), Molecular Docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. These methods provide a comprehensive understanding of the molecule's electronic structure, its interaction with biological targets, and its pharmacokinetic profile.

Density Functional Theory (DFT)

DFT is a powerful quantum mechanical method used to investigate the electronic structure of molecules.[5] It is widely employed to calculate optimized molecular geometries, vibrational frequencies, and electronic properties such as HOMO-LUMO energy gaps, which are crucial for understanding a molecule's reactivity and stability.[6][7][8] For instance, the B3LYP functional combined with basis sets like 6-311++G(d,p) is commonly used for these calculations, offering a reliable balance between accuracy and computational cost.[6][9] DFT studies have shown that methods like B3LYP accurately predict the density distribution and vibrational analyses for various aminopyridines.[4]

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[10] This method is instrumental in drug discovery for understanding protein-ligand interactions and estimating the binding affinity, often expressed as a binding energy score in kcal/mol.[11] Software such as AutoDock and Molecular Operating Environment (MOE) are frequently used.[2][10] Studies on aminopyridine derivatives have successfully used docking to identify binding sites and key interactions with various biological targets, including voltage-gated K+ channels and C-Jun-N-Terminal Kinase (Jnk).[10][12]

ADMET Prediction

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADMET prediction tools analyze a molecule's structure to forecast its absorption, distribution, metabolism, excretion, and potential toxicity.[5][13] These predictions are often guided by principles like Lipinski's Rule of Five, which assesses oral bioavailability.[12] Computational tools can predict various parameters, including partition coefficients (logP), blood-brain barrier permeability (QPlogBB), and potential blockage of HERG K+ channels, which is crucial for cardiac safety assessment.[12][14]

Quantitative Data Summary

The following tables summarize key quantitative data from various computational studies on aminopyridine and related derivatives, providing a comparative overview of their potential as therapeutic agents.

Table 1: Molecular Docking Performance of Aminopyridine Derivatives

| Derivative/Compound | Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| 2-Aminopyridine | KcsA K+ channel | 1J95 | 3-7 (estimated) | Thr107, Ala111 |

| 3-Aminopyridine | KcsA K+ channel | 1J95 | 3-7 (estimated) | Thr107, Ala111 |

| 4-Aminopyridine | KcsA K+ channel | 1J95 | 3-7 (estimated) | Thr107, Ala111 |

| 3,4-Diaminopyridine | KcsA K+ channel | 1J95 | 3-7 (estimated) | Thr107, Ala111 |

| 3-Amino-4-(Boc-amino) pyridine | Amyotrophic lateral sclerosis target | - | -5.25 | Not Specified |

| Aminopyrimidine Derivative 4c | Cyclin-dependent kinase 2 | 1HCK | -7.9 | THR 165, GLU 12, LYS 33, THR 14 |

| Aminopyrimidine Derivative 4a | Cyclin-dependent kinase 2 | 1HCK | -7.7 | Not Specified |

| Aminopyrimidine Derivative 4h | Cyclin-dependent kinase 2 | 1HCK | -7.5 | Not Specified |

| Aminopyrimidine Derivative 4b | Cyclin-dependent kinase 2 | 1HCK | -7.4 | Not Specified |

Source data compiled from multiple studies.[10][11][15]

Table 2: DFT-Calculated Electronic Properties of 2-Amino 5-Methyl Pyridine

| Property | Value | Method/Basis Set |

|---|---|---|

| HOMO Energy | - | DFT/B3LYP/6-311++G(d,p) |

| LUMO Energy | - | DFT/B3LYP/6-311++G(d,p) |

| Energy Gap (HOMO-LUMO) | - | DFT/B3LYP/6-311++G(d,p) |

| Dipole Moment (μ) | - | DFT/B3LYP/6-311++G(d,p) |

| Polarizability (α) | - | DFT/B3LYP/6-311++G(d,p) |

| First Hyperpolarizability (β) | - | DFT/B3LYP/6-311++G(d,p) |

Specific values for HOMO/LUMO were not provided in the source text, but the methodology was detailed.[6]

Table 3: Predicted ADMET Properties for Selected Aminopyrimidine Derivatives

| Compound ID | QPlogHERG | QPlogPo/w | QPlogKP | QPlogBB | QPlogKhsa | Lipinski's Rule of Five Compliance |

|---|---|---|---|---|---|---|

| Ligand 9D | > -5.0 | - | - | - | - | Satisfied |

| Ligand 9G | > -5.0 | - | - | - | - | Satisfied |

| Ligand 9J | > -5.0 | - | - | - | - | Satisfied |

| Ligand 9L | > -5.0 | - | - | - | - | Satisfied |